2-Bromo-4-methylphenylthiourea
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Overview
Description
2-Bromo-4-methylphenylthiourea is an organosulfur compound with the molecular formula C8H9BrN2S and a molecular weight of 245.14 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a derivative of thiourea, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methylphenylthiourea can be achieved through several methods. One common route involves the reaction of 2-bromo-4-methylaniline with thiocyanic acid . The reaction typically occurs in an organic solvent such as acetone at elevated temperatures (around 75°C) for about 30 minutes. The reaction mixture is then treated with sodium hydroxide in water at 80°C for an additional 30 minutes to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methylphenylthiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiourea moiety can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing bromine with an amine group would yield an aminophenylthiourea derivative.
Oxidation: Sulfonyl derivatives are formed.
Reduction: Thiol derivatives are produced.
Scientific Research Applications
2-Bromo-4-methylphenylthiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Studied for its potential therapeutic effects, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The exact mechanism of action of 2-Bromo-4-methylphenylthiourea is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzyme activity or disruption of cellular processes . Further research is needed to fully understand its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenylisothiocyanate: Similar structure but with an isothiocyanate group instead of a thiourea group.
4-Methylphenylthiourea: Lacks the bromine substitution.
2-Bromo-phenylthiourea: Lacks the methyl substitution.
Uniqueness
2-Bromo-4-methylphenylthiourea is unique due to the presence of both bromine and methyl substitutions on the phenyl ring, which can influence its reactivity and biological activity compared to other thiourea derivatives .
Biological Activity
2-Bromo-4-methylphenylthiourea (BMPTU) is a synthetic compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12BrN2S
- Molecular Weight : 260.18 g/mol
- IUPAC Name : 2-bromo-N-(4-methylphenyl)thiourea
BMPTU is characterized by a bromine atom at the 2-position and a methyl group at the 4-position of the phenyl ring, contributing to its biological properties.
The exact mechanism of action for BMPTU remains partially understood. However, it is believed to interact with specific molecular targets involved in various biochemical pathways. Research indicates that it may affect:
- Enzyme Inhibition : BMPTU has been shown to inhibit certain enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling processes.
Biological Activities
BMPTU exhibits several biological activities that are relevant to pharmacological research:
- Antimicrobial Activity : Studies have demonstrated that BMPTU possesses antimicrobial properties against various bacterial strains. Its effectiveness varies depending on the concentration and the specific microorganism tested.
- Antioxidant Properties : BMPTU has shown potential as an antioxidant, helping to mitigate oxidative stress in cellular environments.
- Cytotoxic Effects : Research indicates that BMPTU may induce cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of BMPTU against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as a therapeutic agent against infections caused by these pathogens.
Antioxidant Effects
In a study assessing the antioxidant capacity of various thiourea derivatives, BMPTU exhibited notable free radical scavenging activity. The compound was effective in reducing reactive oxygen species (ROS) levels in vitro, suggesting its utility in conditions associated with oxidative stress .
Cytotoxicity Against Cancer Cells
Research published in Cancer Letters investigated the cytotoxic effects of BMPTU on human breast cancer cell lines (MCF-7). The study found that BMPTU induced apoptosis in MCF-7 cells through the activation of caspase pathways. The IC50 value was determined to be approximately 30 µM, indicating a promising therapeutic window for further exploration .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2-bromo-4-methylphenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S/c1-5-2-3-7(6(9)4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTARKBNALVKLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398516 |
Source
|
Record name | 2-bromo-4-methylphenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66644-79-9 |
Source
|
Record name | 2-bromo-4-methylphenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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